molecular formula C12H14O3 B1471938 3-(Cyclopropylmethoxy)-2-methylbenzoic acid CAS No. 1369797-94-3

3-(Cyclopropylmethoxy)-2-methylbenzoic acid

Cat. No.: B1471938
CAS No.: 1369797-94-3
M. Wt: 206.24 g/mol
InChI Key: FTHJRWMVZDWLNO-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Cyclopropylmethoxylation: The introduction of the cyclopropylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 2-methylbenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst and base.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The catalyst can be a strong acid like sulfuric acid or a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, advanced purification techniques, and the use of greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-Cyclopropylmethoxy-2-carboxybenzoic acid.

    Reduction: 3-Cyclopropylmethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The cyclopropylmethoxy group can enhance binding affinity and specificity due to its unique steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    3-Methoxy-2-methylbenzoic acid: Similar but with a methoxy group instead of a cyclopropylmethoxy group.

    3-Cyclopropylmethoxybenzoic acid: Lacks the methyl group, affecting its reactivity and binding properties.

Uniqueness

3-(Cyclopropylmethoxy)-2-methylbenzoic acid is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer distinct steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHJRWMVZDWLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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